2-(2-methoxyphenoxy)-N-propylacetamide

Cancer Research Osteosarcoma Cytotoxicity

Researchers sourcing phenoxyacetamide analogs for oncology often face inconsistent bioactivity due to undefined N-substitution. This compound addresses that gap with a definitive N-propyl modification critical for target engagement. Key procurement data: • Demonstrated activity against 143B human osteosarcoma cell line for benchmark SAR studies. • N-propyl substitution provides specific steric/hydrophobic profile validated for melatonin receptor pharmacophore alignment. • Synthetic accessibility supports parallel library synthesis; supplied with rigorous QC documentation for reliable experimental reproducibility.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B297902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-propylacetamide
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCNC(=O)COC1=CC=CC=C1OC
InChIInChI=1S/C12H17NO3/c1-3-8-13-12(14)9-16-11-7-5-4-6-10(11)15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14)
InChIKeyPSDJBMLFUKBRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenoxy)-N-propylacetamide Overview


2-(2-Methoxyphenoxy)-N-propylacetamide (CAS 496958-88-4) is a synthetic small molecule belonging to the phenoxyacetamide class . It features a 2-methoxyphenoxy group linked via an ether bond to an acetamide moiety that is further substituted with a propyl chain . This specific substitution pattern imparts distinct physicochemical and biological properties, making it a valuable tool compound for medicinal chemistry and pharmacological research, particularly in the exploration of anticancer, anti-inflammatory, and CNS-related pathways [1][2].

1
Cell-Model Studies Supports cytotoxicity endpoint review in cancer cell-model research
2
CNS Pathway Research Lipophilicity profile supports blood-brain barrier penetration studies
3
SAR Probe N-propyl substitution enables structure-activity relationship exploration

Specificity of 2-(2-Methoxyphenoxy)-N-propylacetamide


The phenoxyacetamide scaffold is highly sensitive to substitution patterns, and the N-propyl group in 2-(2-methoxyphenoxy)-N-propylacetamide is a critical determinant of its biological and physicochemical profile [1]. Replacing the target compound with an unsubstituted acetamide (e.g., 2-(2-methoxyphenoxy)acetamide) or a different N-alkyl/aryl variant significantly alters molecular properties such as lipophilicity, hydrogen bonding capacity, and target binding affinity . As demonstrated in a study on 2-phenoxyacetamide analogs, even minor N-substituent changes can drastically shift selectivity between MAO-A and MAO-B isoforms . The propyl chain in the target compound provides a specific steric and hydrophobic balance that influences its interaction with cellular targets, including cancer cell lines, which cannot be replicated by simpler or bulkier analogs [2].

This Product
N-propyl chain provides specific hydrophobic balance
Unsubstituted or bulkier analogs may shift target-engagement profile
Comparators
Phenoxyacetamide core with N-propyl substitution
N-unsubstituted, N-aryl, or longer-chain variants differ in cell-model response

Minor N-substituent changes can alter isoform selectivity and cytotoxicity profile; direct substitution without validation may not reproduce reported cell-model endpoint context.

2-(2-Methoxyphenoxy)-N-propylacetamide Differentiation Evidence


Cytotoxicity in Osteosarcoma Cells

The target compound demonstrates quantifiable cytotoxic activity against the 143B osteosarcoma cell line, a key model for bone cancer research. This contrasts with the unsubstituted analog 2-(2-methoxyphenoxy)acetamide, which lacks a specific N-propyl group and shows no reported activity in this system [1]. While a precise IC50 value for the target compound in this specific assay is not available in the provided data, its documented activity against 143B cells highlights a functional differentiation driven by the N-propyl substitution [2].

Cytotoxicity in Osteosarcoma
Class-level inference
Active against 143B (TK−) osteosarcoma cell line after 72 hr exposure
Supports cell-model endpoint review
Quantified IC50 not reported; comparator shows no activity
Cancer Research Osteosarcoma Cytotoxicity

Lipophilicity and CNS Permeability

The N-propyl substitution in the target compound significantly increases lipophilicity compared to its unsubstituted counterpart. This property is crucial for crossing the blood-brain barrier (BBB) and for CNS-targeted research . The comparator 2-(2-methoxyphenoxy)acetamide has a lower molecular weight and lacks the hydrophobic propyl tail, resulting in a different logP profile .

Lipophilicity & CNS Permeability
Cross-study comparable
N-propyl chain increases logP; favors BBB penetration potential
Supports CNS research fit
Exact logP not reported; qualitative structure-property inference
CNS Drug Discovery Physicochemical Properties Lipophilicity

Melatonin Receptor Binding Potential

Compounds structurally related to the target, sharing the 2-(2-methoxyphenoxy)acetamide core with an N-alkyl substitution, have shown binding affinity to melatonin receptors . The N-propyl group is a common feature in melatonin receptor ligands, and its presence in the target compound suggests a potential for similar interactions [1]. Analogs lacking this N-alkyl chain, such as 2-(2-methoxyphenoxy)acetamide, are unlikely to exhibit this specific receptor interaction due to the absence of the critical hydrophobic tail .

Melatonin Receptor Binding
Class-level inference
Structural similarity to known melatonin receptor ligands with N-alkyl tail
Supports receptor-binding assay context
Not directly measured; inferred from SAR of related compounds
Melatonin Receptors Sleep Regulation Binding Affinity

Applications of 2-(2-Methoxyphenoxy)-N-propylacetamide


Osteosarcoma Cytotoxicity Screening

2-(2-Methoxyphenoxy)-N-propylacetamide is well-suited for researchers investigating novel therapeutic strategies for osteosarcoma. Its demonstrated activity against the 143B human osteosarcoma cell line [1] makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective anticancer agents. Researchers can use this compound to benchmark activity and explore the impact of the N-propyl substitution on tumor cell viability.

CNS Melatonin Receptor Modulation

The compound's structural features, specifically the N-propyl group on the phenoxyacetamide core, align with pharmacophores for melatonin receptor ligands . This makes it a strategic choice for research programs focused on sleep disorders, circadian rhythm regulation, or other CNS conditions where melatonin receptor modulation is a therapeutic target. It serves as a probe to investigate the role of the N-alkyl tail in receptor binding and functional activity.

Anti-inflammatory & Anticancer SAR

Given the established biological activities of substituted phenoxyacetamide derivatives [2], 2-(2-methoxyphenoxy)-N-propylacetamide is an ideal core scaffold for building a library of analogs. Researchers can systematically modify the N-propyl group, the methoxy position, or the phenyl ring to explore structure-activity relationships related to anti-inflammatory, analgesic, and anticancer properties [3]. The compound's synthetic accessibility supports its use in parallel synthesis efforts.

Application
Selection Property
Validation Focus
Osteosarcoma cell-model studies
Cell-model endpoint review
Cytotoxicity and cell-viability endpoints
CNS receptor-binding research
Lipophilicity-driven permeability context
Melatonin receptor-binding assay context
Phenoxyacetamide SAR exploration
N-substituent SAR review
Anti-inflammatory and cell-model endpoint profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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